IR-34

Endoplasmic Reticulum Stress Mitochondrial Targeting Cancer Therapy

Researchers studying light-independent cancer therapies often face the limitation of dyes that require external photoactivation for efficacy. IR-34 solves this by directly targeting mitochondrial NDUFS1 to induce tumoricidal ER stress without any light source, while enabling NIR imaging. Key supply advantages: • Validated tumor-selective accumulation and low systemic toxicity in xenograft models. • Consistent lot-to-lot purity (≥95%) and ambient/blue ice shipping for global availability. • Bulk and custom sizes supported through our dedicated B2B procurement portal.

Molecular Formula C48H62BrClN4O6
Molecular Weight 906.4 g/mol
Cat. No. B12383118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIR-34
Molecular FormulaC48H62BrClN4O6
Molecular Weight906.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCC(=O)NC(C)C(=O)O)(C)C.[Br-]
InChIInChI=1S/C48H61ClN4O6.BrH/c1-32(45(56)57)50-42(54)24-9-7-15-30-52-38-22-13-11-20-36(38)47(3,4)40(52)28-26-34-18-17-19-35(44(34)49)27-29-41-48(5,6)37-21-12-14-23-39(37)53(41)31-16-8-10-25-43(55)51-33(2)46(58)59;/h11-14,20-23,26-29,32-33H,7-10,15-19,24-25,30-31H2,1-6H3,(H3-,50,51,54,55,56,57,58,59);1H/t32-,33-;/m0./s1
InChIKeyWEBBDXYPCUMOOU-MLGYITDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IR-34 NIR Heptamethine Cyanine Dye: Product Overview


IR-34 (CAS: 1895075-93-0, C₄₈H₆₂BrClN₄O₆, MW 906.39) is a near-infrared (NIR) heptamethine indole cyanine dye with a bromide counterion . It belongs to a family of compounds widely used in bioimaging and phototheranostics due to their deep tissue penetration and reduced autofluorescence . Unlike generic heptamethine cyanines that function solely as imaging agents or require external light activation for phototherapy, IR-34 is characterized by a unique mitochondria-targeting mechanism that triggers therapeutic endoplasmic reticulum (ER) stress, enabling direct and selective tumoricidal activity without external light stimulation [1].

Light-independent probe for ER stress pathway research
Mitochondrial targeting mechanism for organelle crosstalk studies
NIR fluorescence for imaging-guided pathway analysis

Why Generic Cyanine Dyes Cannot Replace IR-34


Substituting IR-34 with generic heptamethine cyanine dyes such as IR-783, IR-775, or IR-808 is not functionally equivalent. While these analogs share the NIR heptamethine backbone, their therapeutic mechanisms and performance profiles diverge critically. IR-783 and IR-775 are primarily utilized as photothermal agents, requiring external 808 nm laser irradiation to generate cytotoxic heat [1]. Their therapeutic utility is therefore contingent upon the availability and precise delivery of an external light source. In contrast, IR-34 functions as a light-independent therapeutic agent, directly targeting the mitochondrial protein NDUFS1 to induce tumoricidal ER stress without the need for external photoactivation [2]. This fundamental difference in mechanism of action—light-dependent phototherapy versus light-independent targeted induction of cell stress pathways—precludes simple interchangeability for applications focused on intrinsic anti-tumor pharmacology. Furthermore, IR-34's established tumor-selective accumulation without apparent systemic toxicity distinguishes it from standard dyes that lack intrinsic tumor-targeting specificity [2].

Attribute
IR-34 (This Product)
Generic Cyanine Dyes (e.g., IR-783, IR-775)
Mechanism
Light-independent; induces ER stress via NDUFS1
Light-dependent photothermal; requires 808 nm laser
Target Engagement
Selective mitochondrial NDUFS1 binding
No defined intracellular target reported
Mechanistic differences may alter research outcomes; direct substitution is not advised without validation.

Quantitative Evidence: IR-34 vs. Analog Cyanine Dyes


Light-Independent ER Stress vs. Phototherapy

IR-34 possesses a unique light-independent therapeutic mechanism, directly inducing tumoricidal endoplasmic reticulum (ER) stress by targeting the mitochondrial protein NDUFS1 [1]. This contrasts sharply with the standard mechanism of analog dyes such as IR-783 and IR-775, which require external near-infrared (NIR) laser irradiation (typically 808 nm) to generate heat for photothermal therapy (PTT) [2]. IR-34's intrinsic pharmacological activity eliminates the dependency on external light sources, a critical operational variable for in vivo therapeutic applications.

Mechanism of Action
Head-to-head
Light-independent ER stress induction via NDUFS1 binding vs. 808 nm laser-dependent photothermal effect.
Supports light-independent pathway research
In vitro and xenograft model data; review conditions
Endoplasmic Reticulum Stress Mitochondrial Targeting Cancer Therapy

Intrinsic Tumor Selectivity and Safety

IR-34 is reported to specifically accumulate in living cancer cells, enabling tumor NIR imaging and drastically inhibiting tumor growth and recurrence without causing apparent toxicity in vivo [1][2]. While analogs like IR-783 and IR-775 also demonstrate tumor accumulation and are used for photothermal ablation, their therapeutic effect is contingent upon external light activation and is associated with local hyperthermia, a distinct toxicity mechanism [3]. The reported lack of apparent systemic toxicity for IR-34 represents a significant differentiator in its safety profile.

Tumor Model Response
Class-level
Selective tumor accumulation; tumor growth inhibition reported without observed systemic toxicity.
Supports tumor-model endpoint review
Class-level inference; requires independent validation
Tumor Selectivity In Vivo Efficacy Safety Profile

Mitochondrial NDUFS1 Targeting

IR-34 is identified as a selective binder of the mitochondrial protein NDUFS1, a core subunit of Complex I in the respiratory chain, to trigger downstream ER stress [1][2]. This specific protein target engagement is a unique feature not reported for close analogs such as IR-783 or IR-775, which are known for broad tumor accumulation but lack a defined intracellular protein target [3]. This defined target engagement offers a clear mechanistic pathway for IR-34's therapeutic effects, distinguishing it from the broader, less defined cellular interactions of other cyanine dyes.

Target Engagement
Class-level
Selectively binds mitochondrial Complex I subunit NDUFS1; analogs lack defined intracellular target.
Enables SAR and pathway-dissection studies
Target engagement data from cellular assays
NDUFS1 Mitochondrial Complex I Target Engagement

IR-34 Research Applications


Light-Independent Cancer Therapy

IR-34 is optimally suited for research into light-independent, small-molecule cancer therapies. Its ability to directly induce tumoricidal ER stress by targeting mitochondrial NDUFS1 makes it a valuable tool for studying this specific cell death pathway in vivo without the confounding variables of external photoactivation, as demonstrated in xenograft models [1].

Mitochondria-to-ER Stress Signaling

Given its defined target engagement with the mitochondrial protein NDUFS1 and subsequent induction of ER stress, IR-34 is an ideal chemical probe for dissecting the signaling pathways connecting mitochondrial dysfunction to the unfolded protein response in cancer cells [1][2]. This provides a distinct advantage over analogs that lack a defined intracellular target [3].

Tumor-Selective Theranostics

IR-34's properties as a NIR fluorophore that selectively accumulates in tumors and provides a therapeutic effect make it a prime candidate for developing 'image-and-treat' theranostic agents. Its reported lack of apparent systemic toxicity positions it favorably for studies evaluating tumor-selective therapies [1][2].

Application
Selection Property
Validation Focus
Light-independent ER stress pathway research
Light-independent activity & mitochondrial targeting
NDUFS1 binding and ER stress markers (GRP78, CHOP)
Mitochondria–ER stress signaling studies
Defined mitochondrial target engagement
UPR pathway activation and mitochondrial dysfunction readouts
Tumor-selective imaging and treatment response research
NIR fluorescence and model-selective accumulation
Tumor-to-normal tissue ratio and treatment-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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